The Lynchpin of Pyrimidine Synthesis: A Technical Guide to 2-Chloropyrimidine-5-carbonyl chloride
The Lynchpin of Pyrimidine Synthesis: A Technical Guide to 2-Chloropyrimidine-5-carbonyl chloride
For Immediate Release
A Deep Dive into a Versatile Heterocyclic Intermediate for Pharmaceutical and Agrochemical Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of 2-chloropyrimidine-5-carbonyl chloride. This pivotal chemical intermediate offers a dual-reactive platform for the synthesis of a diverse array of complex molecules, particularly within the realms of medicinal chemistry and materials science. We will explore its synthesis, reactivity, and application, providing both mechanistic insights and field-proven protocols to empower your research and development endeavors.
Core Characteristics and Physicochemical Properties
2-chloropyrimidine-5-carbonyl chloride, with the molecular formula C₅H₂Cl₂N₂O, is a bifunctional molecule featuring two distinct electrophilic centers.[1] The presence of both a highly reactive carbonyl chloride at the 5-position and a displaceable chlorine atom at the 2-position of the pyrimidine ring makes it a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine substituents, renders both sites susceptible to nucleophilic attack.[1]
Table 1: Physicochemical Properties of 2-chloropyrimidine-5-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 110099-99-5 | [2] |
| Molecular Formula | C₅H₂Cl₂N₂O | [1][2] |
| Molecular Weight | 176.99 g/mol | [1][2][3] |
| Appearance | Solid | N/A |
| Melting Point | 63°C - 65°C | [1] |
| Purity | ≥95% (Commercial Samples) | [1] |
| IUPAC Name | 2-chloropyrimidine-5-carbonyl chloride | [1][2] |
Synthesis of the Intermediate
The preparation of 2-chloropyrimidine-5-carbonyl chloride is a critical first step for its subsequent use. A common and effective laboratory-scale synthesis starts from 2-hydroxypyrimidine-5-carbaldehyde.
A prevalent synthetic method involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline.[1] The reaction mixture is typically heated to reflux (around 80°C) for several hours to drive the conversion.[1] This process concurrently chlorinates the hydroxyl group at the 2-position and converts the aldehyde at the 5-position into the desired carbonyl chloride.
Caption: General synthesis route for 2-chloropyrimidine-5-carbonyl chloride.
The Duality of Reactivity: A Chemist's Playground
The synthetic utility of 2-chloropyrimidine-5-carbonyl chloride stems from the differential reactivity of its two electrophilic sites. This allows for selective and sequential reactions, providing a strategic advantage in multi-step syntheses.
Reactions at the Carbonyl Chloride
The carbonyl chloride group is the more reactive of the two functionalities. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[1] These reactions are typically fast and can often be performed at or below room temperature.
-
Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct yields the corresponding 2-chloropyrimidine-5-carboxamides.
-
Ester Formation: Alcohols react, often under similar basic conditions, to produce 2-chloropyrimidine-5-carboxylates.
Reactions at the 2-Chloro Position
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ).[4] This reaction is generally less facile than the acyl substitution and often requires more forcing conditions, such as elevated temperatures or the use of metal catalysis.[1] This difference in reactivity is key to the stepwise functionalization of the molecule.
-
Nucleophilic Aromatic Substitution (SNAᵣ): Strong nucleophiles can displace the 2-chloro group. The pyrimidine ring's electron-deficient nature facilitates this type of reaction.[5]
-
Cross-Coupling Reactions: The 2-chloro position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[1]
Caption: Reactivity map of 2-chloropyrimidine-5-carbonyl chloride.
Applications in Drug Discovery and Beyond
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and virology.[6] 2-chloropyrimidine-5-carbonyl chloride serves as a key starting material for the synthesis of a variety of biologically active compounds.
Its derivatives are integral to the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to interact with the ATP-binding site of the enzyme.
-
Antiviral and Antitumor Agents: The pyrimidine ring is a bioisostere for purines, making it a valuable component in the design of nucleoside and non-nucleoside inhibitors of viral replication and cell proliferation.[7]
-
PDE-V Inhibitors: This intermediate has been used in the synthesis of selective phosphodiesterase type 5 inhibitors.[1]
Field-Proven Experimental Protocol: Synthesis of a Model Carboxamide
This protocol details a representative reaction: the amidation of 2-chloropyrimidine-5-carbonyl chloride with a generic primary amine.
Objective: To synthesize a 2-chloropyrimidine-5-carboxamide derivative.
Materials:
-
2-chloropyrimidine-5-carbonyl chloride (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine-5-carbonyl chloride in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of the primary amine. The TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the amine nucleophile.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-chloropyrimidine-5-carboxamide.
Caption: Experimental workflow for amide synthesis.
Safety, Handling, and Storage
Hazard Identification: 2-chloropyrimidine-5-carbonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[2][3]
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from moisture, as the carbonyl chloride group is susceptible to hydrolysis.[1] Commercial suppliers often recommend storage at 2–8°C under an inert atmosphere.[1]
-
Incompatible materials include strong oxidizing agents.[9]
Conclusion
2-chloropyrimidine-5-carbonyl chloride is a high-value, versatile intermediate for chemical synthesis. Its dual electrophilic nature, governed by the highly reactive carbonyl chloride and the less reactive 2-chloro substituent, allows for controlled, stepwise functionalization. This property, combined with the inherent biological relevance of the pyrimidine core, makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular architectures. Understanding its reactivity profile and handling requirements is paramount to leveraging its full synthetic potential.
References
-
ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
-
Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
-
PubChem. (n.d.). 5-Chloropyrazine-2-carbonyl chloride. Retrieved from [Link]
-
NJ.gov. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. Retrieved from [Link]
-
Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
-
AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
Sources
- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]
- 2. 110099-99-5 | 2-Chloropyrimidine-5-carbonyl chloride - AiFChem [aifchem.com]
- 3. 5-Chloropyrazine-2-carbonyl chloride | C5H2Cl2N2O | CID 15215743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-chloropyrimidine-5-carbonyl Chloride | 110099-99-5 [smolecule.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
